molecular formula C16H13N3O5S2 B2753370 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896360-72-8

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No. B2753370
CAS RN: 896360-72-8
M. Wt: 391.42
InChI Key: VDTSAMYDWBHGSP-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H13N3O5S2 and its molecular weight is 391.42. The purity is usually 95%.
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Scientific Research Applications

Structure-Function Relationship in Thiazolide Derivatives

Thiazolides, including those with nitrobenzothiazol moieties, have been investigated for their broad-spectrum anti-infective properties against a range of pathogens and cancer cell lines. The structure-function relationship of these compounds reveals that variations in their substituents can significantly influence their biological activity. For instance, the presence of a nitro group and its position on the thiazole ring plays a crucial role in modulating the compound's efficacy. Studies demonstrate that these structural elements are vital for the compounds' interactions with biological targets, such as enzymes or cellular structures, leading to their anticancer and antimicrobial activities (Brockmann et al., 2014).

Synthesis and Characterization of Benzothiazole Derivatives

The synthesis of benzothiazole and its derivatives, including those with sulfonamide groups, is an area of active research. These compounds are synthesized through various chemical reactions, involving key intermediates like halobenzoyl chlorides and thiadiazolamines. The structural elucidation of these derivatives is critical for understanding their potential biological activities. An example includes the synthesis of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one derivatives, showcasing the versatility of these frameworks in generating compounds with potential biological applications (Shlenev et al., 2017).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of thiazolide and benzothiazole derivatives are significant areas of research. These compounds exhibit a broad range of activities against various pathogens and cancer cell lines, indicating their potential as therapeutic agents. The mechanisms underlying these activities are diverse, often involving interactions with specific cellular targets or pathways leading to apoptosis or inhibition of cell proliferation. For example, studies have shown that modifications in the thiazolidine-2,4-dione moiety can significantly affect their antiproliferative activities against cancer cell lines (Chandrappa et al., 2008).

properties

IUPAC Name

N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-18-12-8-7-10(19(21)22)9-13(12)25-16(18)17-15(20)11-5-3-4-6-14(11)26(2,23)24/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTSAMYDWBHGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.